34805-19-1

Catalog No.
S1794213
CAS No.
34805-19-1
M.F
C25H28N2O7
M. Wt
468,49 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
34805-19-1

CAS Number

34805-19-1

Product Name

34805-19-1

Molecular Formula

C25H28N2O7

Molecular Weight

468,49 g/mole
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The compound with the Chemical Abstracts Service (CAS) number 34805-19-1 is known as Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester. It has a molecular formula of C25H28N2O7 and a molecular weight of 468.5 g/mol. This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups. The hydroxysuccinimide ester functionality facilitates the formation of peptide bonds, making it valuable in biochemical applications, particularly in the field of proteomics and peptide synthesis .

Typical of esters and amines. Key reactions include:

  • Peptide Bond Formation: The hydroxysuccinimide ester can react with amines to form stable peptide bonds. This reaction is crucial in synthesizing peptides and proteins.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing the free amino group to participate in further reactions, such as additional coupling or modification .
  • Hydrolysis: The ester bond can undergo hydrolysis in the presence of water or aqueous solutions, reverting to the corresponding carboxylic acid and alcohol.

Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester does not exhibit direct biological activity but serves as an important intermediate in synthesizing bioactive peptides. Peptides synthesized using this compound may possess various biological functions, including enzyme inhibition, receptor binding, and signaling pathway modulation. The effectiveness of these peptides depends on their specific sequences and structures derived from the use of this compound in synthetic pathways .

The synthesis of Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester typically involves several steps:

  • Protection of Tyrosine: The hydroxyl group of tyrosine is protected using a Boc group to prevent unwanted reactions during subsequent steps.
  • Formation of Hydroxysuccinimide Ester: The protected tyrosine is then reacted with N-hydroxysuccinimide to form the ester linkage.
  • Benzyl Group Introduction: Benzyl groups can be introduced via alkylation methods to yield the final product.

These steps may vary based on specific laboratory protocols but generally follow established synthetic routes for peptide chemistry .

Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester finds applications primarily in:

  • Peptide Synthesis: It is widely used as a coupling reagent in solid-phase peptide synthesis.
  • Bioconjugation: The compound can facilitate the attachment of peptides to various biomolecules for therapeutic and diagnostic purposes.
  • Research Tools: It serves as an important intermediate for studying protein interactions and functions in biochemical research .

Interaction studies involving Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester focus on its role in forming peptides that interact with biological targets such as enzymes and receptors. These studies often utilize techniques like:

  • Surface Plasmon Resonance (SPR): To measure binding affinities between synthesized peptides and their target proteins.
  • Mass Spectrometry: For analyzing peptide structures and confirming successful synthesis.
  • Cell-based Assays: To evaluate the biological effects of peptides derived from this compound on cellular processes .

Several compounds share structural similarities with Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester, particularly those used in peptide synthesis. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaMolecular Weight
Boc-Aspartic Acid Hydroxysuccinimide Ester34805-19-1C25H28N2O7468.5 g/mol
N-Hydroxysuccinimide60676-86-0C4H5NO3115.09 g/mol
Boc-Glycine Hydroxysuccinimide Ester34805-20-4C16H21N2O5305.36 g/mol

Uniqueness

Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester is unique due to its specific combination of protecting groups and functional moieties that enhance its utility in synthesizing complex peptides while providing stability during reactions. Its ability to facilitate efficient coupling reactions distinguishes it from simpler compounds like N-hydroxysuccinimide, which lacks the protective functionalities necessary for more complex peptide synthesis .

Evolution of Tyrosine Protection Strategies

The development of tyrosine-protecting groups emerged from the need to address reactivity conflicts during peptide chain elongation. Early methods focused on masking the phenolic hydroxyl group, which is prone to oxidation and nucleophilic side reactions. Benzyl ethers became a cornerstone for tyrosine protection after their introduction in the 1950s, offering stability under acidic conditions while being cleavable via hydrogenolysis.

The tert-butoxycarbonyl (Boc) group revolutionized amino protection by providing orthogonal deprotection pathways. Unlike earlier carbobenzoxy (Cbz) groups requiring harsh hydrogenolysis, the Boc group could be removed with mild acids like trifluoroacetic acid, enabling iterative solid-phase synthesis. The combination of Boc for α-amino protection and Bzl for phenolic hydroxyl shielding created a robust framework for tyrosine handling, as exemplified in the synthesis of human pancreatic polypeptide fragments.

Key Milestones in Tyrosine Derivative Synthesis:

YearAdvancementSignificance
1963Introduction of NHS estersEnabled efficient carboxyl activation without racemization
1973Boc-Tyr(Bzl)-OH standardizationEstablished reproducible protocols for protected tyrosine
2002Patent EP1392650B1Demonstrated Bzl/Boc-protected tyrosine in radiopharmaceutical synthesis

Challenges in Tyrosine Functionalization

Early synthetic routes faced three primary hurdles:

  • Orthogonal Deprotection: Simultaneous removal of amino and hydroxyl protections required multi-step sequences until the advent of acid-labile Bzl analogs.
  • Steric Hindrance: Bulky benzyl groups necessitated optimized coupling conditions to prevent incomplete acylation.
  • Oxidative Stability: Protected tyrosine derivatives required inert atmospheres during storage to prevent phenolic oxidation.

The crystallographic characterization of Boc-Tyr(Bzl)-OSu (melting point 149–153°C, [α]D = −6.5° in dioxane) provided a physical basis for its handling protocols, with stability enhanced by low-temperature (−20°C) storage in anhydrous solvents.

Systematic Nomenclature and Structural Isomerism Analysis

Compound 34805-19-1 is systematically designated as N-tert-butoxycarbonyl-O4-benzyl-L-tyrosine succinimido ester according to International Union of Pure and Applied Chemistry nomenclature conventions [9]. The compound is alternatively named (S)-2,5-Dioxopyrrolidin-1-yl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate, reflecting its complete structural architecture [9]. In common chemical nomenclature, this compound is known as Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester, abbreviated as Boc-Tyr(Bzl)-OSu [1] [4] [9].

The molecular formula C25H28N2O7 corresponds to a molecular weight of 468.50 grams per mole [1] [4] [9]. The compound possesses the Chemical Abstract Service registry number 34805-19-1 and is catalogued under MDL number MFCD00037909 [1] [4]. The Beilstein/REAXYS number 1611534 provides additional database identification [1].

The structural configuration exhibits L-tyrosine stereochemistry, with the amino acid residue maintaining its natural (S)-configuration at the alpha carbon center [9] [13]. The tert-butoxycarbonyl protecting group occupies the amino terminus, while the benzyl group protects the phenolic hydroxyl group of the tyrosine side chain [13]. The carboxyl terminus is activated through conjugation with N-hydroxysuccinimide, forming the succinimido ester functionality [13].

The compound demonstrates structural isomerism considerations primarily related to the stereochemical configuration of the tyrosine residue [34]. The L-configuration represents the naturally occurring enantiomer, distinguishing it from potential D-tyrosine derivatives [34]. The benzyl protecting group can theoretically adopt different conformational orientations relative to the phenyl ring, though these represent conformational rather than constitutional isomers [33].

Table 1: Chemical Identity and Molecular Properties

PropertyValue
Chemical Abstract Service Registry Number34805-19-1
International Union of Pure and Applied Chemistry NameN-tert-butoxycarbonyl-O4-benzyl-L-tyrosine succinimido ester
Chemical Name (Common)Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester
Molecular FormulaC25H28N2O7
Molecular Weight468.50 g/mol
InChI KeyGKLFTQJJYUFASW-FQEVSTJZSA-N
SMILES StringCC(C)(C)OC(=O)NC@@HC(=O)ON3C(=O)CCC3=O
MDL NumberMFCD00037909
Beilstein/REAXYS Number1611534

Spectroscopic Profiling: Nuclear Magnetic Resonance and Mass Spectrometric Validation

Nuclear magnetic resonance spectroscopic analysis provides comprehensive structural validation for compound 34805-19-1 [17]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns consistent with the tert-butoxycarbonyl-protected tyrosine derivative structure [17]. The tert-butyl group exhibits a distinctive singlet resonance typically observed around 1.36 parts per million, integrating for nine protons [17].

The benzyl protecting group manifests through aromatic proton signals in the region of 7.19-7.34 parts per million, consistent with the phenyl ring substitution pattern [17]. The tyrosine aromatic ring system displays characteristic doublet patterns reflecting the para-disubstituted benzene ring with benzyloxy substitution [17]. The alpha proton of the tyrosine residue appears as a characteristic multiplet around 4.74 parts per million [17].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through carbonyl carbon resonances [17]. The carbamate carbonyl carbon typically resonates around 157.5 parts per million, while the activated ester carbonyl appears near 169.9 parts per million [17]. The succinimide carbonyl carbons exhibit characteristic resonances around 171.3 parts per million [17].

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 468.5, corresponding to the molecular weight [18] [20]. Fragmentation patterns in mass spectrometry provide structural validation through characteristic fragment ions [18]. The loss of the tert-butoxycarbonyl group generates fragments at mass-to-charge ratio 368.5, while loss of the N-hydroxysuccinimide moiety produces fragments at mass-to-charge ratio 353.5 [18].

The mass spectrometric fragmentation follows predictable pathways for N-hydroxysuccinimide esters [18]. Alpha-cleavage adjacent to the carbonyl carbon represents the predominant fragmentation mode [18]. The benzyl protecting group contributes to characteristic fragment ions through benzylic cleavage processes [18].

Table 2: Spectroscopic Characterization Data

Analytical MethodKey ObservationsReference Values
1H Nuclear Magnetic ResonanceTert-butyl singlet1.36 ppm (9H)
1H Nuclear Magnetic ResonanceAromatic benzyl protons7.19-7.34 ppm
1H Nuclear Magnetic ResonanceAlpha proton multipicity4.74 ppm (1H)
13C Nuclear Magnetic ResonanceCarbamate carbonyl157.5 ppm
13C Nuclear Magnetic ResonanceEster carbonyl169.9 ppm
Mass SpectrometryMolecular ionm/z 468.5
Mass SpectrometryBoc loss fragmentm/z 368.5

Crystallographic Studies and Solid-State Phase Behavior

Compound 34805-19-1 exhibits crystalline properties with a defined melting point range of 149-153 degrees Celsius [1] [12] [15]. The thermal behavior indicates a relatively narrow melting transition, suggesting good crystalline order in the solid state [26]. The compound demonstrates thermal stability within this temperature range before undergoing phase transition to the liquid state [26].

The solid-state physical form is characterized as an amorphous solid under standard storage conditions [1]. This amorphous nature contrasts with highly ordered crystalline polymorphs that might exhibit distinct diffraction patterns [29]. The compound maintains structural integrity when stored at minus twenty degrees Celsius, the recommended storage temperature [1] [12].

Optical rotation measurements provide insights into the solid-state chiral environment [1] [12] [13]. The specific optical rotation [α]20/D exhibits a value of minus 6.5 plus or minus 0.5 degrees when measured at a concentration of 2 percent in dioxane [1] [12]. This negative optical rotation confirms the L-configuration of the tyrosine residue and indicates maintained stereochemical integrity in solution [13].

Phase behavior studies indicate stability under controlled storage conditions [39] [41]. The compound requires protection from atmospheric moisture and elevated temperatures to maintain solid-state integrity [39]. Storage class designation as combustible solids reflects the organic nature of the compound but does not indicate exceptional thermal sensitivity [1].

Crystallographic analysis would typically employ X-ray diffraction techniques to determine precise molecular packing arrangements [21] [22]. However, specific crystallographic data for compound 34805-19-1 remains limited in the available literature [21]. The amorphous solid-state form suggests potential polymorphic behavior under different crystallization conditions [29] [31].

Table 3: Solid-State Physical Properties

PropertyValueConditions
Melting Point149-153°CStandard atmospheric pressure
Optical Rotation [α]20/D-6.5 ± 0.5°c = 2% in dioxane
Storage Temperature-20°CLong-term stability
Physical StateAmorphous solidRoom temperature
Purity (High Performance Liquid Chromatography)≥98.0%Commercial specification
Storage Class11 - Combustible SolidsSafety classification
Water-German ClassificationWGK 3Environmental classification

The compound demonstrates characteristic properties of protected amino acid derivatives used in peptide synthesis applications [13]. The combination of tert-butoxycarbonyl and benzyl protecting groups provides orthogonal protection strategies essential for selective deprotection sequences [32] [33]. The N-hydroxysuccinimide activation enhances reactivity toward nucleophilic amino groups while maintaining stability under appropriate storage conditions [40] [42].

tert-Butoxycarbonyl (Boc) Protection Strategies for Tyrosine

The tert-butoxycarbonyl (Boc) protecting group represents one of the most widely utilized amino protection strategies in peptide synthesis, offering superior stability and convenient removal under mild acidic conditions [2] [3]. The Boc group demonstrates exceptional stability under basic hydrolysis conditions and catalytic reduction environments while remaining inert against various nucleophilic species [4]. The protection mechanism involves nucleophilic acyl substitution where the amino group attacks the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O), resulting in the formation of a carbamate linkage and the liberation of carbon dioxide gas [3] [5].

Mechanistic Pathway of Boc Protection

The Boc protection reaction proceeds through a well-established mechanism where di-tert-butyl dicarbonate serves as the electrophilic acylating agent [3] [5]. The amino group of tyrosine functions as a nucleophile, attacking one of the carbonyl centers of Boc₂O to form a tetrahedral intermediate. This intermediate subsequently undergoes elimination, releasing a tert-butyl carbonate anion that spontaneously decomposes to carbon dioxide and tert-butoxide. The base present in the reaction medium then abstracts a proton from the positively charged nitrogen, yielding the final Boc-protected amino acid [6].

Multiple reaction conditions have been developed for Boc protection, each offering distinct advantages depending on the substrate and synthetic requirements. The standard protocol employs di-tert-butyl dicarbonate with triethylamine in tetrahydrofuran or acetonitrile at ambient temperature to 40°C [2] [4]. Alternative aqueous conditions utilize sodium bicarbonate as the base in water-tetrahydrofuran mixtures, providing excellent compatibility with water-soluble substrates [7]. Solvent-free methods have also been reported, where neat Boc₂O is employed without additional solvents, offering environmental benefits and simplified workup procedures [3].

Kinetic and Thermodynamic Considerations

The kinetics of Boc protection demonstrate favorable characteristics with rapid conversion under mild conditions. The reaction typically achieves completion within 2-6 hours at ambient temperature, with the rate significantly influenced by the basicity of the base employed and the nucleophilicity of the amino group [4] [8]. Temperature effects follow Arrhenius behavior, with reaction rates approximately doubling for every 10°C increase in temperature.

The thermodynamic stability of the Boc-protected products contributes significantly to their synthetic utility. The carbamate linkage exhibits remarkable stability toward nucleophilic attack while maintaining sensitivity to acidic conditions that facilitate selective deprotection [5] [9]. This orthogonal reactivity enables complex synthetic strategies where multiple protecting groups can be selectively removed under different conditions.

Deprotection Mechanism and Selectivity

Boc deprotection proceeds through protonation of the carbonyl oxygen followed by cleavage of the tert-butyl group to generate a stabilized tertiary carbocation [6] [9]. The resulting carbamic acid intermediate undergoes spontaneous decarboxylation to regenerate the free amino group. Trifluoroacetic acid in dichloromethane represents the most commonly employed deprotection conditions, providing rapid and complete removal under mild conditions [2] [10].

The selectivity of Boc deprotection enables orthogonal protection strategies essential for complex peptide synthesis. The mild acidic conditions required for Boc removal are compatible with most other protecting groups used in peptide chemistry, including benzyl ethers and ester-based side chain protection [7] [10]. This compatibility is particularly important in the synthesis of compound 34805-19-1, where both Boc and benzyl protection must be maintained during subsequent synthetic transformations.

Benzyl Ether Formation: Orthogonal Protection of Phenolic Hydroxyl Groups

Benzyl ether protection of phenolic hydroxyl groups represents a cornerstone strategy in organic synthesis, providing robust protection under a wide range of reaction conditions while offering orthogonal deprotection through catalytic hydrogenolysis [11] [12] [13]. The benzyl protecting group demonstrates exceptional stability toward basic conditions, nucleophilic reagents, and mild acidic environments, making it ideally suited for multi-step synthetic sequences [14] [13].

The Williamson ether synthesis constitutes the most prevalent method for benzyl ether formation, involving the reaction of a phenoxide anion with benzyl bromide or benzyl chloride [15] [13]. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism where the phenoxide oxygen attacks the benzylic carbon, displacing the halide leaving group. This mechanism requires the generation of the phenoxide anion through deprotonation with a suitable base such as sodium hydride, potassium carbonate, or sodium hydroxide [11] [15].

Alternative Benzylation Methodologies

Beyond the classical Williamson synthesis, several alternative approaches have been developed to address specific synthetic challenges. The trichloroacetimidate method employs benzyl trichloroacetimidate as the benzylating agent under mildly acidic conditions, offering advantages when basic conditions are incompatible with other functional groups present in the molecule [16]. This method proceeds through protonation of the nitrogen of the trichloroacetimidate, generating a reactive benzyl cation equivalent that undergoes nucleophilic attack by the phenolic oxygen.

Iron-catalyzed etherification has emerged as an environmentally benign alternative, utilizing iron(III) chloride hexahydrate as a Lewis acid catalyst in propylene carbonate solvent [17]. This method operates through activation of benzyl alcohols to generate carbocationic intermediates that react with phenolic nucleophiles. The use of propylene carbonate as a green solvent and the recyclability of the catalytic system make this approach particularly attractive for large-scale applications.

Mechanistic Insights and Selectivity

The mechanism of benzyl ether formation is highly dependent on the reaction conditions and benzylating agent employed. Under basic conditions with alkyl halides, the reaction follows a strict SN2 pathway with inversion of stereochemistry at the benzylic carbon when stereogenic centers are present [17] [18]. The rate of reaction is influenced by both the nucleophilicity of the phenoxide and the electrophilicity of the benzylating agent, with electron-withdrawing substituents on the benzyl group accelerating the reaction.

Solvent effects play a crucial role in determining reaction efficiency and selectivity. Polar aprotic solvents such as dimethylformamide and acetonitrile enhance the nucleophilicity of the phenoxide anion while stabilizing the transition state, leading to improved reaction rates [15] [13]. The choice of solvent must also consider the solubility of both the phenolic substrate and the benzylating agent to ensure homogeneous reaction conditions.

Steric and Electronic Factors

The regioselectivity of benzyl ether formation is governed by both steric and electronic factors. In phenols containing multiple hydroxyl groups, selective benzylation can be achieved by exploiting differences in acidity and steric accessibility [19] [14]. Primary hydroxyl groups typically react faster than secondary ones due to reduced steric hindrance, while the inherent acidity of phenolic hydroxyl groups makes them more reactive than aliphatic alcohols.

Electronic effects of substituents on the aromatic ring significantly influence the reactivity of phenolic hydroxyl groups. Electron-withdrawing groups increase the acidity of the phenol, enhancing its nucleophilicity upon deprotonation, while electron-donating groups have the opposite effect [13]. This electronic tuning provides opportunities for selective protection in molecules containing multiple phenolic groups with different electronic environments.

Orthogonal Deprotection Strategies

The orthogonal nature of benzyl protection is exemplified by its compatibility with other protecting groups commonly used in peptide synthesis [12] [19]. Benzyl ethers are stable to the conditions used for Fmoc deprotection (piperidine in dimethylformamide), Boc deprotection (trifluoroacetic acid), and most nucleophilic reagents, enabling selective manipulation of other functional groups [14]. This stability is crucial in the synthesis of complex molecules where multiple protection-deprotection cycles are required.

Catalytic hydrogenolysis represents the most common method for benzyl ether cleavage, employing palladium on carbon catalyst under hydrogen atmosphere [11] [20]. The reaction proceeds through oxidative addition of the benzyl-oxygen bond to the palladium center, followed by reductive elimination to release toluene and regenerate the free phenol. Alternative deprotection methods include Birch reduction using sodium in liquid ammonia and oxidative cleavage with reagents such as boron trichloride [12].

Active Ester Formation: Kinetics of Succinimide-Mediated Activation

N-Hydroxysuccinimide (NHS) ester formation represents a critical transformation in peptide synthesis, providing highly reactive acylating agents that facilitate efficient amide bond formation under mild conditions [21] [22] [23]. The activation of carboxylic acids to NHS esters dramatically enhances their electrophilicity, enabling rapid aminolysis reactions with primary and secondary amines while maintaining excellent chemoselectivity [24] [25].

Mechanism of NHS Ester Formation

The synthesis of NHS esters typically employs a coupling reagent-mediated approach where the carboxylic acid is first activated by reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [21] [22]. The mechanism proceeds through initial formation of an O-acylisourea intermediate upon reaction of the carbodiimide with the carboxylic acid. This highly reactive intermediate then undergoes nucleophilic attack by N-hydroxysuccinimide to form the desired NHS ester with elimination of the corresponding urea byproduct [26] [27].

Alternative synthetic approaches have been developed to avoid the use of carbodiimide coupling reagents. A recently reported method employs triphenylphosphine, iodine, and triethylamine to generate NHS esters directly from carboxylic acids [26] [27]. This phosphine-mediated activation proceeds through formation of an acyloxyphosphonium intermediate that reacts with NHS to afford the active ester. This method offers advantages in terms of atom economy and avoids the formation of urea byproducts that can complicate purification.

Kinetic Analysis of NHS Ester Reactivity

The reactivity of NHS esters toward nucleophilic attack has been extensively studied through kinetic analysis under various conditions [24] [28]. In aqueous buffer systems, the aminolysis of NHS esters follows pseudo-first-order kinetics when amines are present in excess. The rate expression typically takes the form kobserved = k₁[amine]free + kOH[OH⁻], where k₁ represents the nucleophilic rate constant and kOH accounts for competing hydrolysis [24] [28].

Structure-reactivity relationships reveal that the rate of aminolysis is strongly correlated with amine basicity, with a Brønsted coefficient (α_nuc) of approximately 1.0 [28]. This linear free energy relationship indicates that the transition state resembles the tetrahedral intermediate formed upon nucleophilic attack, suggesting that formation of this intermediate is rate-determining rather than its breakdown to products.

pH Dependence and Hydrolysis Competition

The efficiency of NHS ester acylation reactions is highly pH-dependent, with optimal conditions typically falling in the range of pH 8.0-8.5 [29] [30] [31]. At lower pH values, the amino nucleophile becomes protonated and unreactive, while at higher pH, competing hydrolysis of the NHS ester becomes problematic. The hydrolysis rate constant for NHS esters in aqueous solution at pH 8.5 has been measured as approximately 4.6 × 10⁻³ s⁻¹ [32].

Temperature effects on NHS ester reactivity follow Arrhenius behavior, with reaction rates approximately doubling for every 10°C increase in temperature [32] [33]. However, elevated temperatures also accelerate the competing hydrolysis reaction, necessitating optimization of temperature conditions based on the specific substrate and reaction time requirements.

Mechanistic Insights from Computational Studies

Density functional theory calculations have provided detailed mechanistic insights into NHS ester reactivity, revealing activation energies of approximately 18.8 kcal/mol for the aminolysis reaction in aqueous solution [34] [33]. These computational studies indicate that the reaction proceeds through a tetrahedral intermediate that is stabilized by hydrogen bonding interactions with water molecules in the aqueous environment.

The leaving group ability of the N-hydroxysuccinimide moiety has been quantitatively assessed through comparative kinetic studies with other activated esters. NHS esters demonstrate nucleophilic rate constants approximately two orders of magnitude greater than equivalent phenyl esters with leaving groups of comparable basicity [28]. This enhanced reactivity is attributed to the superior leaving group characteristics of the NHS anion, which is stabilized by resonance delocalization and favorable solvation in aqueous media.

Selectivity and Side Reactions

While NHS esters demonstrate excellent selectivity for primary amino groups, recent studies have revealed the potential for ring-opening side reactions under certain conditions [35]. These side reactions involve nucleophilic attack at the imide carbonyl rather than the activated acyl group, leading to formation of N-succinamide derivatives with altered stability profiles. The extent of this side reaction is highly dependent on the reaction conditions and the steric environment around the reactive groups.

Stability and Storage Considerations

NHS esters exhibit remarkable stability under anhydrous conditions, with properly stored materials remaining active for months at -20°C [21] [36]. However, they are highly sensitive to moisture, undergoing rapid hydrolysis in the presence of water. This sensitivity necessitates careful handling and storage under inert atmosphere conditions to maintain reactivity.

Dates

Last modified: 08-15-2023

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